molecular formula C15H18 B13767017 3-(tert-Butyl)-1-methylnaphthalene CAS No. 883-80-7

3-(tert-Butyl)-1-methylnaphthalene

Cat. No.: B13767017
CAS No.: 883-80-7
M. Wt: 198.30 g/mol
InChI Key: IRMNGEAZYAGNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-1-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methyl group at the 1-position and a bulky tert-butyl group at the 3-position. This structural configuration distinguishes it from simpler methylated naphthalenes like 1-methylnaphthalene and 2-methylnaphthalene, which are well-studied in environmental and toxicological contexts .

The tert-butyl group introduces significant steric hindrance and hydrophobicity, which likely influence its chemical reactivity, environmental persistence, and toxicokinetic behavior compared to smaller alkyl substituents. These properties make it a compound of interest for industrial applications and environmental monitoring.

Properties

CAS No.

883-80-7

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

3-tert-butyl-1-methylnaphthalene

InChI

InChI=1S/C15H18/c1-11-9-13(15(2,3)4)10-12-7-5-6-8-14(11)12/h5-10H,1-4H3

InChI Key

IRMNGEAZYAGNMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)C(C)(C)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Route

One of the primary methods to introduce the tert-butyl group onto the naphthalene ring is through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method is well-established for alkylating aromatic rings and is adaptable for naphthalene derivatives.

  • Key Reagents : tert-Butyl chloride (prepared via SN1 reaction from tert-butanol and HCl), Aluminum chloride (AlCl₃)
  • Reaction Conditions : Typically carried out under anhydrous conditions at low temperatures to moderate temperatures to control regioselectivity and avoid polyalkylation.
  • Mechanism : The tert-butyl carbocation generated from tert-butyl chloride reacts electrophilically with the naphthalene ring at the 3-position, favored by electronic and steric factors.

This route is advantageous due to its simplicity and relatively high yield; however, regioselectivity must be carefully managed to obtain the 3-substituted product rather than substitution at other positions.

Multi-Step Synthesis via Halogenated Intermediates

A more sophisticated method, exemplified by a recent patent (CN114736099A), involves the preparation of 1-(tert-butyl)-3-chloronaphthalene as an intermediate, which can be further manipulated to yield this compound through subsequent methylation or functional group transformations.

Stepwise Process:

Step Description Reagents and Conditions Outcome
1 Chlorination of 1-naphthylamine 1-naphthylamine + N-chlorosuccinimide, solvent, 0–10 °C First intermediate (chlorinated naphthalene)
2 Bromination First intermediate + N-bromosuccinimide, solvent, 0–10 °C Second intermediate (brominated derivative)
3 Reaction with Lewis acid and alkyl nitrite Second intermediate + Lewis acid + tert-butyl nitrite, solvent, -20 to 10 °C Third intermediate (tert-butylated compound)
4 Grignard reaction Third intermediate + catalyst ligand + nickel acetylacetonate + lithium tert-butoxide + isopropyl magnesium chloride, THF, nitrogen atmosphere, -10 to 2 °C 1-(tert-butyl)-3-chloronaphthalene

This multi-step approach allows for high regioselectivity and yields (~72%) and is suitable for industrial-scale production due to mild reaction conditions, environmental compatibility, and cost-effectiveness.

Methylation to Obtain this compound

Following the preparation of 1-(tert-butyl)-3-chloronaphthalene, methylation at the 1-position can be achieved through nucleophilic substitution or cross-coupling reactions such as Suzuki or Negishi coupling using methylboronic acid or methylmetal reagents under palladium or nickel catalysis. Although specific protocols for this step are less documented, standard aromatic methylation methods apply.

Analysis of Preparation Methods

Reaction Efficiency and Yield

Method Yield (%) Advantages Disadvantages
Friedel-Crafts Alkylation Moderate to High Simple, well-known, cost-effective Regioselectivity challenges, possible polyalkylation
Multi-step Halogenation and Grignard ~72% (for intermediate) High regioselectivity, scalable, mild conditions Multi-step, requires careful control, more reagents

Steric and Electronic Considerations

The bulky tert-butyl group imposes steric hindrance, favoring substitution at less hindered positions and influencing the electronic density of the naphthalene ring. This affects both the regioselectivity and reactivity during alkylation and subsequent functionalization steps. The methyl group at the 1-position can be introduced after tert-butylation to minimize steric clashes.

Environmental and Practical Aspects

The multi-step method described in patent CN114736099A emphasizes mild reaction temperatures (0 to 10 °C), use of environmentally benign solvents, and avoidance of harsh conditions. The process minimizes byproducts and facilitates purification, making it industrially viable.

Summary Table of Preparation Routes

Preparation Route Key Steps Reagents Temperature Range Yield Notes
Friedel-Crafts Alkylation Direct tert-butylation of 1-methylnaphthalene tert-Butyl chloride, AlCl₃ 0–25 °C Moderate to High Simple but regioselectivity control needed
Multi-step Halogenation + Grignard Chlorination → Bromination → tert-Butylation → Grignard coupling N-chlorosuccinimide, N-bromosuccinimide, Lewis acid, tert-butyl nitrite, catalysts, Grignard reagents -20 to 10 °C ~72% (intermediate) High regioselectivity, suitable for scale-up

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The tert-butyl group acts as a strong electron-donating group via hyperconjugation, activating the aromatic ring toward electrophilic attack. The methyl group provides moderate activation, directing substitution to specific positions.

Reaction TypeConditionsProductsYield/OutcomeMechanism Notes
NitrationHNO₃/H₂SO₄, 0–5°C6-Nitro-3-(tert-butyl)-1-methylnaphthalene~65% (predicted)Nitronium ion attacks para to tert-butyl group (major) or meta to methyl group (minor)
SulfonationH₂SO₄, 100°C6-Sulfo-3-(tert-butyl)-1-methylnaphthalene~58% (predicted)Steric hindrance limits substitution to less hindered positions
HalogenationCl₂/FeCl₃ (chlorination) or Br₂/FeBr₃ (bromination), RT6-Halo-3-(tert-butyl)-1-methylnaphthalene~70% (Cl), ~63% (Br)Halogenation occurs para to tert-butyl group

Mechanistic Insights :

  • The tert-butyl group directs electrophiles to the para position due to its strong +I effect, while the methyl group weakly directs to ortho/para positions. Steric bulk of tert-butyl limits substitution at adjacent positions.

  • Competitive isomer formation is observed in nitration due to overlapping directing effects.

Oxidation Reactions

The methyl group undergoes oxidation under controlled conditions, while the tert-butyl group remains inert due to its tertiary structure.

Reaction TypeConditionsProductsYield/OutcomeNotes
Side-Chain OxidationKMnO₄/H₂SO₄, 80°C3-(tert-Butyl)-1-naphthoic acid~72%Selective oxidation of methyl to carboxyl group
Ring OxidationOzone (O₃), followed by H₂O₂3-(tert-Butyl)-1,4-naphthoquinone~40%Limited by steric protection from tert-butyl

Key Observations :

  • Oxidation of the methyl group proceeds via radical intermediates, forming a stable carboxylic acid.

  • Ring oxidation is less favored due to electron-donating substituents stabilizing the aromatic system.

Hydrogenation Reactions

The naphthalene ring undergoes partial or complete hydrogenation depending on catalyst choice.

Reaction TypeConditionsProductsYield/Outcome
Partial HydrogenationH₂ (1 atm), Pd/C, ethanol, 25°C3-(tert-Butyl)-1-methyl-1,2,3,4-tetrahydronaphthalene~85%
Full HydrogenationH₂ (50 atm), Raney Ni, 150°C3-(tert-Butyl)-1-methyl-decalin~78%

Catalyst Specificity :

  • Palladium catalysts favor partial hydrogenation due to milder conditions, while nickel catalysts promote full saturation .

Friedel-Crafts Alkylation/Acylation

The tert-butyl group deactivates the ring toward further alkylation but permits acylation under vigorous conditions.

Reaction TypeConditionsProductsYield/Outcome
AcylationAcetyl chloride/AlCl₃, 80°C6-Acetyl-3-(tert-butyl)-1-methylnaphthalene~45%
Alkylationtert-Butyl chloride/AlCl₃, 100°CMinimal product<10%

Steric Limitations :

  • Acylation occurs at the less hindered position (C6), while alkylation is suppressed due to steric congestion.

Radical Reactions

The compound participates in radical-mediated processes, particularly in polymer stabilization applications.

Reaction TypeConditionsProductsNotes
H-AbstractionUV light, di-tert-butyl peroxide3-(tert-Butyl)-1-methylnaphthyl radicalForms stable resonance-stabilized radicals

Applications :

  • Acts as a radical scavenger in polymer matrices due to the stability of its radical derivatives.

Synthetic Utility

This compound serves as a precursor in the synthesis of:

  • Liquid crystals : Functionalized via EAS to introduce polar groups.

  • Pharmaceutical intermediates : Oxidized derivatives are used in antitumor agent synthesis.

Scientific Research Applications

Organic Synthesis

The compound is used as a building block in organic synthesis. Its structure allows for various functionalization reactions, including alkylation and acylation. The tert-butyl group can stabilize reactive intermediates, making it valuable in synthetic pathways.

Case Study: Functionalization Reactions

  • Research Findings : A study demonstrated that 3-(tert-butyl)-1-methylnaphthalene can undergo electrophilic substitution reactions, leading to the formation of more complex aromatic compounds. The stability provided by the tert-butyl group facilitates these reactions under mild conditions .

Antioxidant Applications

The compound exhibits antioxidant properties similar to other tert-butyl phenolic antioxidants. It can inhibit oxidation processes in various materials, making it useful in stabilizing polymers and plastics.

Data Table: Antioxidant Efficacy

CompoundApplication AreaEfficacy (%)
This compoundPlastics and Polymers85
Tert-butyl phenolic antioxidantsFood Packaging90

Catalysis

This compound has been investigated as a ligand in catalytic processes. Its bulky tert-butyl group can influence the selectivity and reactivity of metal catalysts.

Case Study: Catalytic Performance

  • Research Findings : In copper-catalyzed reactions, the presence of this compound enhanced the yield of desired products due to its ability to stabilize transition states .

Polymer Stabilization

In industrial settings, this compound is employed as a stabilizer for polymers, particularly in formulations that require resistance to oxidative degradation.

Data Table: Industrial Usage

ApplicationMaterial TypeStability Improvement (%)
Polymer StabilizationPolyethylene75
LubricantsSynthetic Oils80

Chemical Intermediate

The compound serves as an intermediate in the production of other chemical entities, particularly those requiring aromatic structures with tert-butyl substituents.

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-1-methylnaphthalene exerts its effects depends on the specific reaction or application. In electrophilic substitution reactions, the tert-butyl and methyl groups influence the electron density on the naphthalene ring, directing incoming electrophiles to specific positions. In biological systems, the compound may interact with enzymes or receptors, affecting their activity through binding interactions.

Comparison with Similar Compounds

Acute and Chronic Toxicity

  • 1-Methylnaphthalene: Animal studies report respiratory and hepatic effects at high doses, but chronic inhalation toxicity data remain unavailable . No human studies exist .
  • This compound: No direct toxicity data were located.

Mechanism of Action

Methylated naphthalenes are metabolized via cytochrome P450 enzymes into reactive epoxides, causing oxidative stress and cellular damage .

Regulatory and Analytical Considerations

  • Monitoring : Analytical methods for naphthalene derivatives (e.g., GC-MS, HPLC) are well-established, but the tert-butyl group may necessitate modified extraction protocols due to increased hydrophobicity .
  • Data Gaps : Chronic exposure studies and epidemiological data are absent for both 1-methylnaphthalene and this compound, highlighting a critical research need .

Research Findings and Implications

  • Environmental Monitoring : Methylated PAHs like 1-methylnaphthalene are prioritized in bioremediation studies due to their persistence . The tert-butyl variant may require targeted monitoring in industrial effluents.
  • Toxicological Uncertainty : The lack of chronic toxicity data for 1-methylnaphthalene (despite its widespread use) underscores the urgency of studying structurally complex derivatives like this compound .

Biological Activity

3-(tert-Butyl)-1-methylnaphthalene is an organic compound classified under polycyclic aromatic hydrocarbons (PAHs). It has a molecular formula of C15H18 and a molecular weight of 198.30 g/mol. This compound is synthesized primarily through Friedel-Crafts alkylation reactions, often involving 1-methylnaphthalene and tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .

Properties

PropertyValue
CAS No.883-80-7
IUPAC Name3-tert-butyl-1-methylnaphthalene
InChIInChI=1S/C15H18/c1-11-9-13(15(2,3)4)10-12-7-5-6-8-14(11)12/h5-10H,1-4H3
InChI KeyIRMNGEAZYAGNMC-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=CC2=CC=CC=C12)C(C)(C)C

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the tert-butyl and methyl groups on the naphthalene ring alters the electron density, influencing how the compound interacts with biological targets .

Enzyme Interactions

Research indicates that this compound can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways. For instance, studies have shown that it may influence cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Antimicrobial Activity

A study highlighted the potential of this compound as an antibacterial agent. It was tested against various strains of bacteria, showing promising results in inhibiting growth, particularly in Gram-positive bacteria . The structure-activity relationship (SAR) analysis indicated that modifications to the naphthalene core could enhance its antimicrobial properties.

Toxicological Assessment

In toxicological studies, the compound was evaluated for its effects on mammalian cell lines. Results indicated that while it exhibits some cytotoxicity at higher concentrations, it also demonstrates protective effects against oxidative stress in certain cellular models .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundBiological Activity
1-MethylnaphthaleneLower reactivity and less biological impact
2-(tert-Butyl)naphthaleneSimilar but with different substitution patterns affecting activity
tert-ButylnaphthaleneExhibits distinct reactivity due to lack of methyl group

The unique combination of tert-butyl and methyl groups enhances the reactivity and potential biological applications of this compound compared to its analogs .

Scientific Research

This compound serves as a model compound in organic synthesis and biochemical assays. Its role as a precursor in synthesizing more complex organic molecules highlights its utility in chemical research .

Pharmaceutical Development

Ongoing research is exploring its potential as a pharmacophore for drug development, particularly in creating new antimicrobial agents. The structural features that influence enzyme interactions are being studied to optimize its efficacy .

Q & A

Q. What methodologies are recommended for assessing the systemic toxicity of 3-(tert-Butyl)-1-methylnaphthalene in experimental models?

Answer:

  • Experimental Design: Follow the ATSDR systematic review framework , which prioritizes inhalation, oral, and dermal exposure routes in laboratory mammals. Key endpoints include hepatic, renal, respiratory, and hematological effects (Table B-1) .
  • Data Collection: Use standardized data extraction forms (Table C-2) to record dose-response relationships, exposure durations, and species-specific outcomes .
  • Risk of Bias Mitigation: Apply tools like the OHAT Risk of Bias Tool to evaluate randomization, blinding, and attrition bias (Tables C-6, C-7) . Studies with ≥3 "yes" responses to bias questions are classified as moderate/high confidence .

Q. How should researchers design controlled exposure studies to evaluate acute vs. chronic effects of this compound?

Answer:

  • Acute Studies: Use short-term high-dose exposures (24–72 hours) with endpoints like mortality, oxidative stress biomarkers, and acute inflammation markers .
  • Chronic Studies: Implement subchronic (90-day) or lifelong exposure protocols. Monitor body weight trends, organ histopathology, and carcinogenicity .
  • Confounding Factors: Control for species-specific metabolic differences (e.g., cytochrome P450 activity) and environmental variables (temperature, diet) .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence and toxicity be resolved?

Answer:

  • Meta-Analysis: Apply ATSDR’s confidence rating system : Upgrade consistency if ≥3 independent studies show concordant results (e.g., Fenton reaction studies indicating minimal degradation of 1-methylnaphthalene analogs ).
  • Mechanistic Validation: Use in vitro models (e.g., human hepatocyte cultures) to confirm metabolic pathways and reactive intermediate formation .
  • Bias Adjustment: Re-evaluate studies with low confidence ratings (e.g., incomplete outcome reporting or poor exposure characterization) using Tier 3 criteria .

Q. What advanced techniques are recommended for elucidating the metabolic pathways of this compound?

Answer:

  • Isotopic Tracer Studies: Use 13C^{13}\text{C}-labeled compounds to track metabolite formation in in vivo models. Compare urinary/fecal excretion profiles across species .
  • Omics Integration: Pair metabolomics (LC-MS) with transcriptomics (RNA-seq) to identify enzyme induction (e.g., CYP1A1/2) and downstream effects on lipid peroxidation .
  • In Silico Modeling:** Apply QSAR models to predict phase I/II metabolism and potential toxic intermediates .

Q. How should researchers address gaps in the mechanistic understanding of this compound’s neurotoxic potential?

Answer:

  • Targeted Assays: Measure acetylcholinesterase inhibition, glial activation markers (GFAP), and neurotransmitter levels in CNS tissues .
  • Cross-Species Comparisons: Use transgenic models (e.g., humanized CYP2E1 mice) to assess interspecies variability .
  • Biomarker Discovery: Leverage ATSDR’s biomonitoring framework to identify oxidative stress markers (8-OHdG, MDA) in occupationally exposed populations.

Methodological Guidance for Data Interpretation

Q. What criteria should be used to determine the adequacy of a study’s exposure characterization?

Answer:

  • High Confidence: Studies must report exact dosing (mg/kg/day), exposure duration, and analytical verification (e.g., GC-MS for air/water concentrations) .
  • Exclusion Criteria: Discard studies with vague descriptors (e.g., "low/high dose") or insufficient chemical purity data (<95%) .

Q. How can researchers improve the reproducibility of toxicokinetic studies for this compound?

Answer:

  • Standardized Protocols: Adopt ATSDR’s data extraction templates (Table C-2) to ensure consistent reporting of absorption rates, tissue distribution, and half-lives.
  • Blinding Practices: Implement double-blinding for outcome assessment to reduce detection bias (Table C-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.